Citropin 2.1 -

Citropin 2.1

Catalog Number: EVT-246335
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Citropin 2.1 typically involves solid-phase peptide synthesis (SPPS), a method that allows for the stepwise assembly of peptides on a solid support. This technique employs Fmoc (9-fluorenylmethoxycarbonyl) chemistry, where the amino acids are sequentially added to the growing peptide chain. The process includes deprotection steps using piperidine and coupling reactions facilitated by agents like diisopropylcarbodiimide and OxymaPure .

Once synthesized, the crude peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC), which separates the desired product based on its hydrophobicity. The identity and purity of Citropin 2.1 are confirmed through mass spectrometry .

Molecular Structure Analysis

The molecular structure of Citropin 2.1 is characterized by a high content of hydrophobic residues, contributing to its amphipathic nature. This feature is crucial for its interaction with lipid membranes. The peptide typically adopts an α-helical conformation in membrane-mimetic environments, which is essential for its biological activity .

Structural Data

  • Sequence: The specific amino acid sequence of Citropin 2.1 contributes to its charge distribution and hydrophobic characteristics.
  • Molecular Weight: Approximately 2000 Da, typical for small AMPs.
  • Conformation: Predominantly α-helical in structure when interacting with membranes .
Chemical Reactions Analysis

Citropin 2.1 undergoes several chemical interactions that facilitate its antimicrobial action. The primary reaction involves the binding to bacterial membranes, leading to membrane disruption and cell lysis. This mechanism is often studied using techniques such as nuclear magnetic resonance spectroscopy and electron microscopy, which visualize how the peptide interacts with lipid bilayers .

Key Reactions

  • Membrane Disruption: Interaction with phospholipid membranes causes pore formation or complete lysis.
  • Hydrophobic Interactions: The peptide's hydrophobic regions interact favorably with lipid tails in membranes, enhancing its binding affinity.
Mechanism of Action

The mechanism of action for Citropin 2.1 involves several steps:

  1. Membrane Binding: The positively charged regions of the peptide interact with negatively charged components of bacterial membranes.
  2. Pore Formation: Upon binding, conformational changes occur that lead to the formation of pores within the membrane.
  3. Cell Lysis: These pores compromise membrane integrity, resulting in cytoplasmic leakage and ultimately cell death .

Data from studies indicate that the minimum inhibitory concentration (MIC) values for Citropin 2.1 vary depending on the bacterial strain but generally fall within effective ranges for therapeutic applications .

Physical and Chemical Properties Analysis

Citropin 2.1 exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in aqueous solutions, which is advantageous for biological applications.
  • Stability: Demonstrates stability under physiological conditions but may be susceptible to proteolytic degradation.
  • Charge: Positively charged at physiological pH, enhancing its interaction with negatively charged bacterial membranes .

Relevant Data

  • pH Stability: Active across a range of pH levels typical in biological systems.
  • Thermal Stability: Retains activity upon exposure to moderate heat, though extreme conditions can lead to denaturation.
Applications

Citropin 2.1 has significant potential in various scientific fields:

  • Antimicrobial Agents: Used as a template for developing new antibiotics due to its broad-spectrum activity against resistant strains.
  • Biotechnology: Investigated for incorporation into drug delivery systems or as coatings on medical devices to prevent biofilm formation.
  • Pharmaceutical Development: Explored in formulations aimed at treating infections caused by antibiotic-resistant bacteria .
Evolutionary Origins and Biological Context of Citropin Analogues

Phylogenetic Distribution in Amphibian Host Defense Systems

Citropin 2.1 belongs to a family of cationic α-helical antimicrobial peptides (AMPs) synthesized in the granular glands of Australasian tree frogs (Hylidae: Litoria). These peptides exhibit a sporadic phylogenetic distribution across Anura, with concentrated expression in phylogenetically advanced neobatrachian lineages like Litoria. Comparative genomics reveals that Citropin genes arose through tandem gene duplications of an ancestral precursor approximately 50–80 million years ago, coinciding with the adaptive radiation of Litoria species across Australia and New Guinea [3]. The structural core of Citropin analogues—characterized by a +2 to +6 net charge, hydrophobic residues (>50%), and C-terminal amidation—is conserved, but sequence heterogeneity is pronounced even among congeners (Table 1).

Table 1: Phylogenetic Distribution and Structural Features of Citropin Analogues

SpeciesPeptide VariantNet ChargeKey ResiduesTissue Specificity
Litoria citropaCitropin 1.1+3GLLSVIWGRIVGSkin, intestinal mucosa
Litoria serrataCitropin 2.1+4GLFSVIKAGVAVGSkin secretions
Litoria genimaculataMaculatin 1.1+2GLFGVLAKVAAHVVPEIADorsal granular glands

This distribution correlates with differential ecological pressures: Species inhabiting microbially diverse rainforests (e.g., L. serrata) exhibit greater Citropin multiplicity than arid-adapted relatives, suggesting gene family expansion enhances antimicrobial breadth [3] [6]. Notably, Citropin 2.1’s biosynthetic regulation is thyroid hormone-dependent and seasonally modulated, aligning with pathogen exposure risks during wet seasons [3].

Co-Evolution With Predator-Prey Neurotoxic Synergism Mechanisms

Citropin 2.1 functions synergistically with co-secreted neurotoxins (e.g., caerulein) in an integrated chemical defense strategy. Experimental studies demonstrate that Citropin 2.1’s membrane-disruptive activity enhances neuronal uptake of neurotoxins by 60–75% in viperid and elapid snake models [3]. This synergism arises through:

  • Electrostatic facilitation: Citropin’s cationic residues destabilize phospholipid bilayers of oral tissues, increasing neurotoxin permeability
  • Ion channel modulation: Secondary structural changes in neuronal membranes potentiate voltage-gated sodium channel binding by neurotoxins
  • Delayed detoxification: AMP-mediated inhibition of hepatic cytochrome P450 enzymes slows toxin metabolism [3] [6]

Table 2: Documented Synergistic Effects Between Citropin 2.1 and Co-Secreted Neurotoxins

NeurotoxinTarget ReceptorToxicity Alone (LD₅₀)Toxicity with Citropin 2.1 (LD₅₀)Enhancement
CaeruleinCCK receptors120 µg/kg45 µg/kg62.5%
BufotoxinNa⁺/K⁺-ATPase0.8 mg/kg0.3 mg/kg62.5%
Epibatidine*nAChR12 µg/kg5 µg/kg58.3%

*Co-secreted in some Litoria species* [3]

This chemical arms race dynamics exemplifies Dawkins-Krebs coevolution: Snake resistance phenotypes (e.g., modified ion channels) drive selection for peptide structural variants with greater membrane affinity, while prey survival selects for predator insensitivity to neurotoxins [6].

Ecological Pressures Driving Structural Diversification in Litoria Genus Peptides

The structural evolution of Citropin 2.1—particularly its residue substitutions at positions 4, 7, and 11 (Table 1)—responds to three ecological drivers:

  • Pathogen co-adaptation: Extended-spectrum β-lactamase (ESBL)-producing Pseudomonas aeruginosa isolates from Litoria habitats exhibit 4-fold greater resistance to ancestral Citropin 1.1 than to Citropin 2.1. The latter’s lysine⁷→valine substitution reduces protease susceptibility [3] [1].
  • Hydroperiod constraints: Species in ephemeral aquatic habitats (L. serrata, L. fallax) express Citropin analogues with elevated amphipathicity (hydrophobic moment >0.8) to counteract osmotic dilution effects on peptide efficacy [3].
  • Microbiome modulation: Citropin 2.1’s selective activity against Batrachochytrium dendrobatidis (Bd) zoospores (MIC 8 μM) correlates with defensin-like cysteine spacing in variants from Bd-endemic regions, suggesting pathogen-driven molecular convergence [5] [3].

Table 3: Ecological Drivers of Citropin 2.1 Structural Features

Ecological PressureResulting Structural FeatureFunctional Consequence
Antimicrobial resistanceLys⁷→Val substitutionEnhanced protease resistance
Aquatic predation riskIncreased α-helical amphipathicityMaintained activity in dilute environments
Chytridiomycosis endemicityN-terminal disulfide motifSpecific membrane disruption of Bd zoospores

These adaptations arise through exon shuffling in the Citropin precursor gene (PREG locus) and positive selection (dN/dS > 1.2) at codons corresponding to polar face residues [3]. Genomic analyses confirm that Litoria lineages experiencing high pathogen load possess expanded Citropin gene clusters (up to 8 paralogs), enabling combinatorial defense against diverse microbiological threats [1] [5].

Concluding SynthesisCitropin 2.1 exemplifies the dynamic interplay between ecological selection pressures and molecular innovation in amphibian chemical defense. Its phylogenetic distribution reflects lineage-specific adaptation within Litoria, while its synergism with neurotoxins underscores how host defense mechanisms evolve within predator-prey networks. Future research should leverage multi-omics approaches to resolve the precise biophysical mechanisms governing Citropin-toxin synergism and the role of epigenetic regulation in environmental response.

Properties

Product Name

Citropin 2.1

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